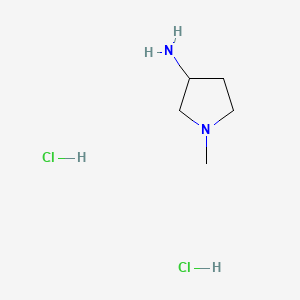

1-Methylpyrrolidin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

1-methylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c1-7-3-2-5(6)4-7;;/h5H,2-4,6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMENRFVAAKFKIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209287-84-2 | |

| Record name | 1-methylpyrrolidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methylpyrrolidin-3-amine Dihydrochloride: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties of 1-Methylpyrrolidin-3-amine Dihydrochloride

This technical guide provides a comprehensive overview of the chemical properties of 1-Methylpyrrolidin-3-amine dihydrochloride, a pyrrolidine derivative of interest to researchers, scientists, and professionals in drug development. Due to a notable lack of experimentally determined data in publicly available literature and databases, this guide combines available information on the free base and related compounds with predicted properties and general experimental protocols.

Chemical and Physical Properties

Quantitative experimental data for 1-Methylpyrrolidin-3-amine dihydrochloride is largely unavailable. The information presented below is a combination of data from supplier databases (often listed as not available), predicted values, and data for the corresponding free base, 1-Methylpyrrolidin-3-amine.

Table 1: Physicochemical Properties of 1-Methylpyrrolidin-3-amine and its Dihydrochloride Salt

| Property | 1-Methylpyrrolidin-3-amine Dihydrochloride | 1-Methylpyrrolidin-3-amine (Free Base) |

| Molecular Formula | C₅H₁₄Cl₂N₂ | C₅H₁₂N₂[1] |

| Molecular Weight | 173.08 g/mol [2] | 100.16 g/mol [1] |

| Melting Point | Data Not Available | Data Not Available |

| Boiling Point | Data Not Available | 140 °C (at 742 Torr) (Predicted)[3] |

| Density | Data Not Available | 0.933 ± 0.06 g/cm³ (Predicted)[3] |

| pKa | Data Not Available | 9.82 ± 0.40 (Predicted)[3] |

| Appearance | Solid (Expected) | Colorless to light yellow liquid (Predicted)[3] |

| Solubility | Expected to be soluble in water. | Data Not Available |

Note: The dihydrochloride salt is expected to be a solid at room temperature and exhibit higher water solubility compared to its free base due to the ionic nature of the hydrochloride groups.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (D₂O): A predicted ¹H NMR spectrum in D₂O would likely show signals corresponding to the methyl group and the protons on the pyrrolidine ring. The chemical shifts would be influenced by the protonation of the amine groups.

Predicted ¹³C NMR Spectrum: Computational predictions for the ¹³C NMR of the free base, 1-Methylpyrrolidine, show distinct peaks for the different carbon atoms in the pyrrolidine ring and the methyl group. Similar patterns, with shifts due to protonation, would be expected for the dihydrochloride salt.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Methylpyrrolidin-3-amine dihydrochloride is expected to exhibit characteristic absorption bands for amine hydrochlorides. These typically include:

-

N-H stretching: Broad bands in the region of 3000-2800 cm⁻¹.

-

N-H bending: Absorptions around 1600-1500 cm⁻¹.

-

C-N stretching: Bands in the 1250–1020 cm⁻¹ range for aliphatic amines.

Mass Spectrometry (MS)

The mass spectrum of the free base, 1-Methylpyrrolidin-3-amine, would be expected to show a molecular ion peak corresponding to its molecular weight (100.16 g/mol ). Common fragmentation patterns for pyrrolidines involve the loss of substituents and cleavage of the ring.

Experimental Protocols

Detailed experimental protocols for determining the chemical properties of 1-Methylpyrrolidin-3-amine dihydrochloride are not published. However, standard methodologies for characterizing amine hydrochloride salts are applicable.

Synthesis of 1-Methylpyrrolidin-3-amine Dihydrochloride

The synthesis of the dihydrochloride salt typically involves the reaction of the free base, 1-Methylpyrrolidin-3-amine, with hydrochloric acid.

Melting Point Determination

The melting point of a hygroscopic salt like an amine dihydrochloride can be determined using a capillary melting point apparatus.

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility can be performed in various solvents.

NMR Sample Preparation

Preparing a sample for NMR analysis requires dissolving the compound in a suitable deuterated solvent.

Role in Drug Discovery and Potential Biological Activity

While specific biological data for 1-Methylpyrrolidin-3-amine dihydrochloride is not available, the pyrrolidine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[4] The inclusion of a substituted pyrrolidine moiety can influence a compound's potency, selectivity, and pharmacokinetic properties.

Derivatives of pyrrolidine have been investigated for a wide range of biological activities, including as:

-

Anticancer agents[5]

-

Antidiabetic agents (e.g., DPP-IV inhibitors)[6]

-

Central Nervous System (CNS) active agents[5]

-

Analgesics[7]

The 3-amino-1-methylpyrrolidine structure suggests its potential as a building block for creating new chemical entities targeting various biological pathways. The basic nitrogen atoms can form key hydrogen bonds with biological targets.

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyrrolidine derivatives in CNS drug discovery, a hypothetical involvement could be as a modulator of a G-protein coupled receptor (GPCR), a common target for such compounds.

Experimental Workflow for Biological Screening

A general workflow for the initial biological screening of a compound like 1-Methylpyrrolidin-3-amine dihydrochloride would involve in vitro assays against a panel of relevant biological targets.

Conclusion

1-Methylpyrrolidin-3-amine dihydrochloride is a chemical entity with potential applications in research and drug discovery, stemming from the established importance of the pyrrolidine scaffold. However, there is a significant lack of publicly available, experimentally determined data on its specific chemical and physical properties. This guide has provided a summary of the available information, predicted properties, and general experimental protocols that can be applied to fully characterize this compound. Further experimental investigation is necessary to establish a complete and accurate profile of 1-Methylpyrrolidin-3-amine dihydrochloride.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. 1-Methylpyrrolidin-3-one hydrochloride | 78635-85-5 | Benchchem [benchchem.com]

- 3. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide to 1-Methylpyrrolidin-3-amine Dihydrochloride

CAS Number: 1209287-84-2

This technical guide provides a comprehensive overview of 1-Methylpyrrolidin-3-amine dihydrochloride, a key building block in pharmaceutical research and development. It is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 1-Methylpyrrolidin-3-amine (Free Base)

| Property | Value |

| Molecular Formula | C5H12N2 |

| Molecular Weight | 100.16 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 140 °C (at 742 Torr) |

| Density | 0.933 ± 0.06 g/cm³ (Predicted) |

| pKa | 9.82 ± 0.40 (Predicted) |

| Refractive Index | 1.44 (at 589.3 nm and 20 °C) |

Synthesis and Experimental Protocols

The synthesis of 1-Methylpyrrolidin-3-amine dihydrochloride typically involves the formation of the pyrrolidine ring, followed by the introduction of the amine group and subsequent salt formation. A common synthetic precursor is 1-methyl-3-pyrrolidinone.

Synthesis of 1-Methylpyrrolidin-3-amine via Reductive Amination of 1-Methyl-3-pyrrolidinone

A prevalent method for the synthesis of 1-Methylpyrrolidin-3-amine is the reductive amination of 1-methyl-3-pyrrolidinone. This process involves the reaction of the ketone with an amine source, typically ammonia or a protected amine, in the presence of a reducing agent.

Experimental Protocol:

-

Step 1: Reaction Setup. In a round-bottom flask, dissolve 1-methyl-3-pyrrolidinone in a suitable solvent, such as methanol or ethanol.

-

Step 2: Amine Source. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Step 3: Reducing Agent. Cool the mixture in an ice bath and slowly add a reducing agent, for instance, sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). The choice of reducing agent is crucial to selectively reduce the intermediate imine without affecting the ketone starting material.

-

Step 4: Reaction Monitoring. Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Step 5: Work-up. Once the reaction is complete, quench the reaction by carefully adding a dilute acid, such as hydrochloric acid, to neutralize the excess reducing agent. The solvent is then removed under reduced pressure.

-

Step 6: Purification of the Free Base. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1-Methylpyrrolidin-3-amine free base.

Formation of the Dihydrochloride Salt

To prepare the dihydrochloride salt, the purified 1-Methylpyrrolidin-3-amine free base is dissolved in a suitable solvent, such as diethyl ether or isopropanol. A solution of hydrochloric acid in the same or a compatible solvent is then added dropwise with stirring. The dihydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Characterization

The structural confirmation and purity assessment of 1-Methylpyrrolidin-3-amine dihydrochloride are crucial. Standard analytical techniques are employed for this purpose. While a complete set of spectra for the dihydrochloride is not publicly available, data for the closely related free base and its precursors can be found.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the N-methyl group, the pyrrolidine ring protons (which will be diastereotopic), and the proton on the amine-bearing carbon. The chemical shifts will be influenced by the protonation state. |

| ¹³C NMR | Resonances for the N-methyl carbon, the four distinct carbons of the pyrrolidine ring, with the carbon bearing the amino group being significantly shifted. |

| Mass Spec. | The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight (100.16 g/mol ). |

| Infrared (IR) | Characteristic peaks for N-H stretching and bending of the primary amine, C-N stretching, and N-H wagging. The dihydrochloride salt will show broad absorptions corresponding to the ammonium salt. |

Applications in Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its three-dimensional nature and the presence of a basic nitrogen atom allow for favorable interactions with biological targets. 1-Methylpyrrolidin-3-amine serves as a versatile building block for introducing this valuable motif into larger molecules.

While specific drugs containing the 1-Methylpyrrolidin-3-amine dihydrochloride moiety are not prominently disclosed in publicly available literature, the related pyrrolidine and N-methylpyrrolidine structures are found in a variety of therapeutic agents. For instance, the pyrrolidine ring is a core component of drugs targeting a wide range of conditions.

The utility of this compound lies in its ability to be readily incorporated into more complex molecules through reactions involving its primary amine group. This allows for the synthesis of libraries of compounds for screening against various biological targets.

Safety and Handling

As with all chemicals, 1-Methylpyrrolidin-3-amine dihydrochloride should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when working with this compound.

Conclusion

1-Methylpyrrolidin-3-amine dihydrochloride is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis from readily available starting materials and the importance of the pyrrolidine scaffold in medicinal chemistry underscore its significance for researchers in drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid in its effective utilization in the laboratory.

An In-Depth Technical Guide to 1-Methylpyrrolidin-3-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyrrolidin-3-amine dihydrochloride is a substituted pyrrolidine derivative that holds significance as a versatile building block in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a key structural motif present in numerous biologically active compounds and approved pharmaceuticals. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 1-Methylpyrrolidin-3-amine dihydrochloride, with a focus on its relevance to researchers in the field of drug development.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is crucial for its application in research and development. The key properties of 1-Methylpyrrolidin-3-amine and its dihydrochloride salt are summarized in the table below. The dihydrochloride salt exhibits increased solubility in aqueous solutions compared to the free base, a desirable characteristic for many biological and synthetic applications.

| Property | 1-Methylpyrrolidin-3-amine | 1-Methylpyrrolidin-3-amine Dihydrochloride |

| Molecular Formula | C₅H₁₂N₂ | C₅H₁₄Cl₂N₂ |

| Molecular Weight | 100.16 g/mol [1][2] | 173.084 g/mol |

| CAS Number | 13220-27-4[1][2] | 1209287-84-2 |

| Appearance | Colorless to light yellow liquid[3] | - |

| Boiling Point | 140 °C (at 742 Torr)[3] | - |

| pKa (Predicted) | 9.82 ± 0.40[3] | - |

Chemical Structure

The chemical structure of 1-Methylpyrrolidin-3-amine dihydrochloride consists of a five-membered pyrrolidine ring with a methyl group attached to the nitrogen atom (N1) and an amino group at the C3 position. The dihydrochloride salt form indicates that both the tertiary amine of the pyrrolidine ring and the primary amine at the C3 position are protonated, each associated with a chloride ion.

Synthesis

The synthesis of 1-Methylpyrrolidin-3-amine can be achieved through various synthetic routes, often involving the modification of a pre-existing pyrrolidine ring or the cyclization of an acyclic precursor. A common and logical approach involves the reductive amination of 1-methylpyrrolidin-3-one.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a general procedure for the synthesis of 1-Methylpyrrolidin-3-amine from 1-methylpyrrolidin-3-one.

Materials:

-

1-Methylpyrrolidin-3-one

-

Ammonium acetate or ammonia

-

A reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol or another suitable solvent

-

Hydrochloric acid (for salt formation)

-

Diethyl ether or other suitable non-polar solvent for precipitation

Procedure:

-

Dissolve 1-methylpyrrolidin-3-one and an excess of the aminating agent (e.g., ammonium acetate) in methanol.

-

Stir the solution at room temperature for a designated period to allow for the formation of the intermediate imine.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent to the cooled solution. The reaction is often monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track the disappearance of the starting material.

-

Once the reaction is complete, quench the reaction by carefully adding an aqueous acid solution.

-

Remove the solvent under reduced pressure.

-

The resulting residue can be purified by column chromatography to yield the free base, 1-Methylpyrrolidin-3-amine.

-

To form the dihydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or ethanol) and add a stoichiometric amount of concentrated hydrochloric acid.

-

The dihydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

Experimental Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group, the methine proton at the C3 position, and the methylene protons of the pyrrolidine ring. The protons on the nitrogen atoms will be exchangeable with D₂O.

-

Experimental Protocol: A sample of the compound is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆). The spectrum is acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS or the residual solvent peak).

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the five carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring nitrogen atoms.

-

Experimental Protocol: A concentrated solution of the sample in a deuterated solvent is prepared. The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For 1-Methylpyrrolidin-3-amine, the molecular ion peak (M⁺) would be observed in the mass spectrum of the free base. The dihydrochloride salt would likely show the protonated free base [M+H]⁺ as the parent ion in electrospray ionization (ESI) mass spectrometry.

-

Experimental Protocol: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like GC or LC. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the ion source. The mass-to-charge ratio (m/z) of the ions is then measured.

-

Expected Fragmentation: Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[4][5] For 1-Methylpyrrolidin-3-amine, fragmentation would likely involve the loss of the methyl group or cleavage of the pyrrolidine ring adjacent to the nitrogen atoms.

References

An In-depth Technical Guide to 1-Methylpyrrolidin-3-amine Dihydrochloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpyrrolidin-3-amine dihydrochloride is a heterocyclic organic compound belonging to the pyrrolidine class. The pyrrolidine ring is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and bioactive molecules. This five-membered nitrogen-containing heterocycle is a versatile scaffold in medicinal chemistry due to its ability to introduce three-dimensional complexity into molecular structures, which is advantageous for achieving high target selectivity in drug design. This guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of 1-Methylpyrrolidin-3-amine dihydrochloride, with a focus on its relevance in research and drug development.

Chemical Structure and Properties

1-Methylpyrrolidin-3-amine dihydrochloride is the hydrochloride salt of 1-methylpyrrolidin-3-amine. The salt form enhances the compound's stability and solubility in polar solvents, making it more amenable for use in various synthetic and pharmaceutical applications.[1]

Chemical Structure:

The structure consists of a five-membered pyrrolidine ring with a methyl group attached to the nitrogen atom (position 1) and an amine group at position 3. In the dihydrochloride salt, two molecules of hydrogen chloride (HCl) have protonated the two basic nitrogen atoms.

Physicochemical Properties:

A summary of the key physicochemical properties of 1-Methylpyrrolidin-3-amine and its dihydrochloride salt is presented in Table 1.

| Property | Value | Source |

| Chemical Name | 1-Methylpyrrolidin-3-amine dihydrochloride | N/A |

| Synonyms | 1-Methyl-3-pyrrolidinamine dihydrochloride, 3-Amino-1-methylpyrrolidine dihydrochloride | [2] |

| CAS Number | 1209287-84-2 | [3] |

| Molecular Formula | C5H14Cl2N2 | [3] |

| Molecular Weight | 173.08 g/mol | [3] |

| Appearance | Colorless to light yellow liquid (free base) | [4] |

| Boiling Point | Not available for the salt | N/A |

| Melting Point | Not available | N/A |

| Solubility | Enhanced solubility in polar solvents | [1] |

Synthesis of 1-Methylpyrrolidin-3-amine Dihydrochloride

The synthesis of 1-Methylpyrrolidin-3-amine dihydrochloride can be achieved through a multi-step process, often starting from readily available chiral precursors like amino acids. A plausible synthetic route starting from trans-4-hydroxy-L-proline is outlined below. This method involves decarboxylation, protection of the amine, activation of the hydroxyl group, nucleophilic substitution with azide, reduction of the azide, and finally, deprotection and salt formation.[5]

Experimental Protocol: A Plausible Synthetic Route

Step 1: Decarboxylation of trans-4-hydroxy-L-proline to (R)-3-hydroxypyrrolidine

-

Dissolve trans-4-hydroxy-L-proline in a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to reflux to induce decarboxylation.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture and isolate the (R)-3-hydroxypyrrolidine by vacuum distillation.

Step 2: N-Methylation of (R)-3-hydroxypyrrolidine to (R)-1-methylpyrrolidin-3-ol

-

Dissolve (R)-3-hydroxypyrrolidine in a suitable solvent like methanol.

-

Add an excess of a methylating agent, such as formaldehyde, and a reducing agent, like sodium borohydride or catalytic hydrogenation (e.g., H2/Pd-C).[6]

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by quenching the excess reducing agent and extracting the product into an organic solvent.

-

Purify the (R)-1-methylpyrrolidin-3-ol by column chromatography or distillation.

Step 3: Conversion of the Hydroxyl Group to a Leaving Group

-

Dissolve (R)-1-methylpyrrolidin-3-ol in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add a sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, and a non-nucleophilic base (e.g., triethylamine or pyridine) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

Isolate the sulfonylated product after an aqueous workup.

Step 4: Nucleophilic Substitution with Azide

-

Dissolve the sulfonylated intermediate in a polar aprotic solvent like DMF or DMSO.

-

Add sodium azide (NaN3) and heat the reaction mixture.

-

The azide ion will displace the sulfonate group via an SN2 reaction, resulting in an inversion of stereochemistry to yield (S)-3-azido-1-methylpyrrolidine.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and extract the azido-pyrrolidine derivative.

Step 5: Reduction of the Azide to the Amine

-

Dissolve the (S)-3-azido-1-methylpyrrolidine in a suitable solvent such as methanol or ethanol.

-

Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, reagents like triphenylphosphine followed by water (Staudinger reduction) can be used.[5]

-

After the reduction is complete, filter off the catalyst (if used) and concentrate the solution to obtain (S)-1-methylpyrrolidin-3-amine.

Step 6: Formation of the Dihydrochloride Salt

-

Dissolve the crude (S)-1-methylpyrrolidin-3-amine in a suitable solvent like diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a non-polar solvent dropwise.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold, non-polar solvent, and dry under vacuum to yield 1-Methylpyrrolidin-3-amine dihydrochloride.

Synthesis Workflow Diagram

Caption: Synthetic pathway for 1-Methylpyrrolidin-3-amine dihydrochloride.

Applications in Drug Discovery and Research

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Its non-planar, sp3-hybridized nature provides three-dimensional diversity, which is crucial for achieving high affinity and selectivity for biological targets.[1]

Role as a Synthetic Intermediate

1-Methylpyrrolidin-3-amine dihydrochloride serves as a valuable building block for the synthesis of more complex molecules with diverse biological activities. The primary amine group and the tertiary amine within the ring offer multiple points for chemical modification.

Potential Pharmacological Activity

Derivatives of 3-aminopyrrolidine have been investigated for a range of pharmacological activities, including:

-

Melanin-concentrating hormone receptor-1 (MCH-R1) antagonists: Derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine have been identified as potent MCH-R1 antagonists, which are being explored for the treatment of obesity.[7]

-

Dipeptidyl peptidase-IV (DPP-IV) inhibitors: Pyrrolidine-based compounds have been synthesized and evaluated as inhibitors of DPP-IV, an enzyme involved in glucose metabolism, making them potential candidates for anti-diabetic drugs.[8]

-

Antimicrobial and Anticancer Agents: The pyrrolidinone nucleus, a related structure, is found in compounds with antibacterial, antifungal, and anticancer properties.[9]

Illustrative Signaling Pathway Involvement

While specific signaling pathways for 1-Methylpyrrolidin-3-amine dihydrochloride are not extensively documented, based on the activity of its derivatives as MCH-R1 antagonists, a potential mechanism of action can be proposed. MCH-R1 is a G-protein coupled receptor (GPCR) that, upon binding its ligand (melanin-concentrating hormone), activates downstream signaling cascades that regulate appetite and energy expenditure. An antagonist would block this interaction.

Caption: Proposed mechanism of action for a 1-Methylpyrrolidin-3-amine derivative as an MCH-R1 antagonist.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 1-Methylpyrrolidin-3-amine dihydrochloride. The safety data for the free base, 1-methylpyrrolidine, indicates that it is a flammable liquid and can cause skin and eye irritation. It is important to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

1-Methylpyrrolidin-3-amine dihydrochloride is a valuable chemical entity with significant potential in the fields of organic synthesis and medicinal chemistry. Its structural features, particularly the versatile pyrrolidine ring, make it an attractive starting material for the development of novel therapeutic agents. Further research into the synthesis of its derivatives and their biological activities is warranted to fully explore its potential in drug discovery.

References

- 1. 1-Methylpyrrolidin-3-one hydrochloride | 78635-85-5 | Benchchem [benchchem.com]

- 2. enamine.net [enamine.net]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolidine synthesis [organic-chemistry.org]

- 5. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 6. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-Methylpyrrolidin-3-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 1-methylpyrrolidin-3-amine dihydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is typically approached as a multi-step process, commencing from readily available precursors and proceeding through key intermediates. This document outlines the core synthetic strategies, providing detailed experimental protocols for the key transformations involved.

Core Synthetic Strategies

The synthesis of 1-methylpyrrolidin-3-amine dihydrochloride can be logically divided into three main stages:

-

Formation of the 1-Methylpyrrolidin-3-one Core: This key intermediate can be synthesized through various routes, often starting from acyclic precursors.

-

Amination of the Ketone: The carbonyl group of 1-methylpyrrolidin-3-one is converted to an amine, yielding the 1-methylpyrrolidin-3-amine free base. Reductive amination is a common and effective method for this transformation.

-

Salt Formation: The final step involves the conversion of the free base into its more stable and soluble dihydrochloride salt.

Below, we detail a plausible and commonly employed synthetic pathway.

Experimental Protocols

Route 1: Synthesis via Reductive Amination of 1-Methylpyrrolidin-3-one

This route is one of the most direct methods, utilizing the key intermediate 1-methylpyrrolidin-3-one.

Step 1: Synthesis of the Precursor, 1-Methylpyrrolidin-3-ol

A common method for the preparation of 1-methylpyrrolidin-3-ol involves the cyclization of 1,4-dichloro-2-butanol with methylamine.

-

Experimental Protocol:

-

A 40 wt% aqueous solution of methylamine is charged into a reaction vessel and cooled to 10-15°C using an ice-water bath.

-

1,4-dichloro-2-butanol is added dropwise to the cooled methylamine solution while maintaining the temperature below 15°C.

-

The reaction mixture is then transferred to a sealed autoclave.

-

The autoclave is heated to approximately 120°C and the reaction is stirred for about 10 hours, or until gas chromatography indicates the disappearance of the starting material.

-

After cooling to room temperature, the reaction mixture is treated with sodium hydroxide to neutralize the solution and liberate the free base.

-

The product is then extracted from the aqueous layer using an organic solvent, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purified by vacuum distillation to yield 1-methyl-3-pyrrolidinol.

-

Step 2: Oxidation of 1-Methylpyrrolidin-3-ol to 1-Methylpyrrolidin-3-one

The secondary alcohol is oxidized to a ketone. A variety of oxidizing agents can be employed for this transformation. A common laboratory-scale method is the Swern oxidation.

-

Experimental Protocol (Swern Oxidation):

-

A solution of oxalyl chloride in anhydrous dichloromethane (DCM) is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen).

-

Dimethyl sulfoxide (DMSO) is added dropwise to the cooled solution.

-

A solution of 1-methylpyrrolidin-3-ol in DCM is then added slowly to the reaction mixture.

-

After stirring for a period at -78°C, a hindered base such as triethylamine is added.

-

The reaction is allowed to warm to room temperature.

-

The reaction mixture is then quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over a drying agent, and concentrated under reduced pressure to yield crude 1-methylpyrrolidin-3-one, which can be purified by distillation or chromatography.

-

Step 3: Reductive Amination of 1-Methylpyrrolidin-3-one to 1-Methylpyrrolidin-3-amine

This key step introduces the amine functionality. The Leuckart reaction, which uses ammonium formate or formamide, is a classic method for this transformation. Alternatively, modern methods using reducing agents like sodium cyanoborohydride are also highly effective.

-

Experimental Protocol (Leuckart Reaction):

-

1-methylpyrrolidin-3-one is mixed with an excess of ammonium formate.

-

The mixture is heated to a temperature of 150-180°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled and then treated with a strong acid (e.g., hydrochloric acid) to hydrolyze the intermediate formamide.

-

The acidic solution is then basified with a strong base (e.g., sodium hydroxide) to liberate the free amine.

-

The 1-methylpyrrolidin-3-amine is extracted with an organic solvent, and the organic layer is dried and concentrated to give the crude product, which can be purified by distillation.

-

-

Experimental Protocol (using Sodium Cyanoborohydride):

-

1-methylpyrrolidin-3-one is dissolved in a suitable solvent, such as methanol.

-

Ammonium acetate or a solution of ammonia in methanol is added, followed by sodium cyanoborohydride.

-

The pH of the reaction is maintained between 6 and 7.

-

The reaction is stirred at room temperature until the starting material is consumed.

-

The solvent is removed under reduced pressure, and the residue is taken up in water and basified.

-

The product is extracted with an organic solvent, dried, and concentrated to yield 1-methylpyrrolidin-3-amine.

-

Step 4: Formation of 1-Methylpyrrolidin-3-amine Dihydrochloride

The final step is the conversion of the free base to its dihydrochloride salt to improve stability and solubility.

-

Experimental Protocol:

-

The purified 1-methylpyrrolidin-3-amine free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethanol.

-

A solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether or ethanolic HCl) is added dropwise with stirring. An excess of HCl is typically used to ensure the formation of the dihydrochloride salt.

-

The dihydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield 1-methylpyrrolidin-3-amine dihydrochloride as a solid.

-

Data Presentation

The following tables summarize the key parameters for each step in the synthesis. Please note that specific yields can vary depending on the scale and optimization of the reaction conditions.

| Step | Starting Material | Key Reagents | Solvent | Typical Temperature | Typical Yield |

| 1. Synthesis of 1-Methylpyrrolidin-3-ol | 1,4-dichloro-2-butanol, Methylamine | Sodium hydroxide | Water | 120°C (autoclave) | 60-70% |

| 2. Oxidation | 1-Methylpyrrolidin-3-ol | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78°C to RT | 85-95% |

| 3. Reductive Amination (Leuckart) | 1-Methylpyrrolidin-3-one | Ammonium formate, Hydrochloric acid | None (neat) | 150-180°C | 50-70% |

| 3. Reductive Amination (NaBH3CN) | 1-Methylpyrrolidin-3-one | Ammonium acetate, Sodium cyanoborohydride | Methanol | Room Temperature | 70-90% |

| 4. Salt Formation | 1-Methylpyrrolidin-3-amine | Hydrogen chloride | Diethyl ether or Ethanol | 0°C to RT | >95% |

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and logical relationships in the synthesis of 1-Methylpyrrolidin-3-amine dihydrochloride.

In-Depth Technical Guide: 1-Methylpyrrolidin-3-amine Dihydrochloride as a Starting Material

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methylpyrrolidin-3-amine dihydrochloride, a key starting material in the synthesis of various biologically active compounds. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Properties and Data

1-Methylpyrrolidin-3-amine dihydrochloride is the salt form of 1-methylpyrrolidin-3-amine, a cyclic amine. The dihydrochloride salt is often preferred in synthesis due to its stability and improved handling characteristics compared to the free base.

| Property | Value |

| Chemical Formula | C₅H₁₄Cl₂N₂ |

| Molecular Weight | 173.09 g/mol |

| CAS Number | 1209287-84-2 |

| Appearance | Typically a solid |

| Solubility | Soluble in water and polar organic solvents |

Note: The free base, 1-methylpyrrolidin-3-amine, has a chemical formula of C₅H₁₂N₂, a molecular weight of 100.16 g/mol , and CAS number 13220-27-4.[1]

Spectroscopic Data:

While specific, publicly available, fully-assigned spectra for 1-methylpyrrolidin-3-amine dihydrochloride are limited, typical spectral characteristics can be inferred from related structures and general principles of spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-methyl group, the protons on the pyrrolidine ring, and the amine protons. The chemical shifts of the ring protons would be influenced by the presence of the amine group and the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the five carbon atoms of the pyrrolidine ring and the N-methyl group.

-

IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations of the amine group, typically in the region of 3300-3500 cm⁻¹, and C-H stretching vibrations of the alkyl groups.

-

Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight (100.16 g/mol ).

Synthesis of 1-Methylpyrrolidin-3-amine Dihydrochloride

A common and efficient method for the synthesis of 1-methylpyrrolidin-3-amine is through the reductive amination of 1-methylpyrrolidin-3-one. This is a two-step process that involves the formation of an intermediate imine or enamine, followed by reduction to the desired amine. The final step is the formation of the dihydrochloride salt.

Experimental Protocol: Reductive Amination of 1-Methylpyrrolidin-3-one

Step 1: Reductive Amination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylpyrrolidin-3-one (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, typically 5-10 eq).

-

Reducing Agent: Cool the mixture in an ice bath and slowly add a reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (typically 1.5-2.0 eq).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by carefully adding an aqueous acid solution (e.g., 1M HCl) until the evolution of gas ceases. Basify the mixture with a strong base (e.g., NaOH) to a pH > 12.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-methylpyrrolidin-3-amine free base.

-

Purification: The crude product can be purified by distillation or column chromatography.

Step 2: Dihydrochloride Salt Formation

-

Dissolution: Dissolve the purified 1-methylpyrrolidin-3-amine free base in a suitable anhydrous solvent like diethyl ether or isopropanol.

-

Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid in the same solvent (2.0 eq) dropwise with stirring.

-

Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield 1-methylpyrrolidin-3-amine dihydrochloride.

Applications in Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. 1-Methylpyrrolidin-3-amine serves as a versatile building block for introducing this motif, often providing a key interaction point with biological targets through its basic nitrogen atom.

CCR5 Antagonists for HIV Treatment

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV into host cells. Antagonists of CCR5 can block this interaction, thereby preventing viral infection. Several potent CCR5 antagonists have been developed that incorporate a substituted pyrrolidine moiety, where the 1-methylpyrrolidin-3-amine core can be a key structural element.

Signaling Pathway:

HIV entry into a host T-cell is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the cell surface. This binding induces a conformational change in gp120, allowing it to then bind to a coreceptor, typically CCR5 or CXCR4. This second binding event triggers further conformational changes that lead to the fusion of the viral and cellular membranes, allowing the viral genetic material to enter the cell. CCR5 antagonists physically block the interaction between gp120 and CCR5, thereby inhibiting this critical step in the viral life cycle.

mGluR5 Antagonists for Neurological Disorders

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a significant role in modulating excitatory synaptic transmission in the central nervous system. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, and Fragile X syndrome. Consequently, mGluR5 antagonists are being actively investigated as potential therapeutics. The 1-methylpyrrolidin-3-amine scaffold can be found in some classes of mGluR5 antagonists.

Signaling Pathway:

mGluR5 is coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon activation by its endogenous ligand, glutamate, Gq activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events lead to a wide range of downstream cellular responses. Non-competitive antagonists of mGluR5 can allosterically modulate the receptor, preventing its activation by glutamate and thereby dampening this signaling cascade.

References

The Pivotal Role of 1-Methylpyrrolidin-3-amine Dihydrochloride in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and three-dimensional complexity to bioactive molecules.[1][2] Among the myriad of functionalized pyrrolidines, 1-methylpyrrolidin-3-amine and its dihydrochloride salt have emerged as a particularly valuable building block in the design and synthesis of novel therapeutic agents across a spectrum of diseases. This technical guide provides an in-depth exploration of the synthesis, applications, and pharmacological significance of this versatile scaffold, supported by experimental protocols and pathway visualizations.

Synthesis of the 1-Methylpyrrolidin-3-amine Scaffold

The primary and most efficient route to 1-methylpyrrolidin-3-amine is through the reductive amination of 1-methylpyrrolidin-3-one. This method offers a straightforward and scalable approach to obtaining the desired amine, which is often used in its more stable and water-soluble dihydrochloride form.

A general workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of 1-Methylpyrrolidin-3-amine dihydrochloride.

Experimental Protocol: Synthesis of N-Aryl-1-methylpyrrolidin-3-amine via Reductive Amination

This protocol is a representative example of how the 1-methylpyrrolidin-3-amine scaffold can be functionalized.

Materials:

-

1-methylpyrrolidin-3-one (1.0 eq)

-

Aniline (or substituted aniline) (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a round-bottom flask charged with 1-methylpyrrolidin-3-one and aniline in 1,2-dichloroethane, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride portion-wise over 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N-aryl-1-methylpyrrolidin-3-amine.

Applications in Medicinal Chemistry

The 1-methylpyrrolidin-3-amine scaffold is a privileged fragment in the design of a diverse range of therapeutic agents. Its structural features, including the basic nitrogen atom and the stereocenter at the 3-position, allow for versatile interactions with biological targets.

Antibacterial Agents

Derivatives of 3-aminopyrrolidine have been successfully incorporated into fluoroquinolone antibiotics. These compounds exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[3][4] The pyrrolidine moiety often occupies the C-7 position of the quinolone core, where it can be modified to optimize potency, spectrum of activity, and pharmacokinetic properties.

Caption: Mechanism of action of fluoroquinolone antibacterial agents.

| Compound Class | Target Organism(s) | Activity (MIC in µg/mL) | Reference |

| Fluoroquinolones with 3-(aminomethyl)pyrrolidine | Staphylococcus aureus | 0.008 - 0.125 | [5] |

| Fluoroquinolones with 3-(aminomethyl)pyrrolidine | Streptococcus pneumoniae | 0.015 - 0.5 | [5] |

| Fluoroquinolones with 3-(aminomethyl)pyrrolidine | Escherichia coli | 0.008 - 0.06 | [5] |

| 2-Oxoquinoline Derivatives with 1-(pyrrolidin-3-yl)cyclopropanamine | Klebsiella pneumoniae | 4.0 | [6] |

| 2-Oxoquinoline Derivatives with 1-(pyrrolidin-3-yl)cyclopropanamine | ESBL-E. coli | 16.0 | [6] |

Kinase Inhibitors for Oncology

The dysregulation of protein kinases is a hallmark of many cancers. The 1-methylpyrrolidin-3-amine scaffold has been utilized in the development of inhibitors targeting key kinases in oncogenic signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.

PI3K/Akt Signaling Pathway

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrrolidine-based inhibitors.

MAPK/ERK Signaling Pathway

Caption: Inhibition of the MAPK/ERK signaling pathway by pyrrolidine-based inhibitors.

| Compound Class | Target Kinase(s) | Activity (IC₅₀) | Reference |

| (S)-3-aminopyrrolidine derivatives | Abl | Moderate Inhibition | [7] |

| (S)-3-aminopyrrolidine derivatives | PI3K | Moderate Inhibition | [7] |

| 3(S)-thiomethyl pyrrolidine derivatives | ERK1/2 | Potent Inhibition | [8] |

CNS-Active Agents

The 1-methylpyrrolidin-3-amine scaffold has also been explored for its potential in treating central nervous system disorders.

Histamine H3 Receptor Antagonists

Histamine H3 receptors are presynaptic autoreceptors and heteroreceptors that regulate the release of histamine and other neurotransmitters. Antagonists of the H3 receptor can enhance neurotransmitter release, which is a promising strategy for treating cognitive disorders.

Caption: Mechanism of cognitive enhancement by Histamine H3 receptor antagonists.

Kappa-Opioid Receptor Antagonists

The kappa-opioid receptor (KOR) system is implicated in mood, motivation, and stress responses. KOR antagonists are being investigated for the treatment of depression, anxiety, and substance use disorders.

Caption: Therapeutic mechanism of Kappa-Opioid Receptor antagonists.

| Compound Class | Target Receptor | Potency (Binding Affinity) | Potential Indication | Reference |

| Pyrrolidin-3-yl-N-methylbenzamides | Histamine H3 Receptor | Potent Antagonist | Cognitive Disorders | [4] |

| 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine | Kappa-Opioid Receptor | Ki = 3 nM (human) | Opioid-Related Disorders | [9] |

Conclusion

1-Methylpyrrolidin-3-amine dihydrochloride and the broader class of 3-aminopyrrolidine derivatives represent a highly versatile and valuable scaffold in medicinal chemistry. The straightforward synthesis and the ability to readily introduce diverse substituents make it an attractive starting point for the development of novel drugs targeting a wide array of biological pathways. The successful application of this scaffold in antibacterial, anticancer, and CNS-active agents underscores its significance and portends its continued importance in the future of drug discovery. Further exploration of the structure-activity relationships, particularly concerning the stereochemistry at the 3-position and the nature of the N-1 substituent, will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. 3D QSAR and docking studies of various amido and benzyl-substituted 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

1-Methylpyrrolidin-3-amine Dihydrochloride: A Core Pharmaceutical Intermediate for Targeted Therapies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpyrrolidin-3-amine dihydrochloride is a key building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of targeted cancer therapies. Its pyrrolidine scaffold is a prevalent feature in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. This technical guide provides a comprehensive overview of 1-Methylpyrrolidin-3-amine dihydrochloride, including its physicochemical properties, detailed synthesis protocols, analytical data, and its critical role in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

1-Methylpyrrolidin-3-amine dihydrochloride is the stable, water-soluble salt of the parent amine. The dihydrochloride form is often preferred in pharmaceutical synthesis due to its ease of handling and improved stability compared to the free base.

| Property | 1-Methylpyrrolidin-3-amine | 1-Methylpyrrolidin-3-amine Dihydrochloride |

| CAS Number | 13220-27-4[1] | 1209287-84-2[2] |

| Molecular Formula | C₅H₁₂N₂[1] | C₅H₁₄Cl₂N₂[2] |

| Molecular Weight | 100.16 g/mol [1] | 173.08 g/mol [2] |

| Appearance | Colorless to light yellow liquid | Solid |

| Boiling Point | 140 °C (742 Torr) | Not applicable |

| Purity (Typical) | ≥95% | ≥98%[2] |

Synthesis of 1-Methylpyrrolidin-3-amine Dihydrochloride

A common and efficient method for the synthesis of 1-Methylpyrrolidin-3-amine is the reductive amination of 1-methyl-3-pyrrolidinone. This is followed by conversion to the dihydrochloride salt.

Synthesis Pathway Overview

References

The Pyrrolidine Ring: A Cornerstone of Biologically Active Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry and drug discovery. Its unique structural and stereochemical properties have made it a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals, spanning a wide spectrum of therapeutic areas. This technical guide provides a comprehensive overview of the biological significance of the pyrrolidine ring, focusing on its structural attributes, prevalence in bioactive molecules, and its role in modulating interactions with biological targets. Detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of key signaling pathways are presented to serve as a valuable resource for professionals in the field.

Core Biological Significance: A Privileged Scaffold

The significance of the pyrrolidine ring in drug design can be attributed to several key features:

-

Three-Dimensionality and Conformational Flexibility: Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a non-planar, puckered conformation. This "pseudorotation" allows for a greater exploration of three-dimensional chemical space, enabling more precise and complex interactions with the binding sites of biological targets.[1][2] The ring can adopt various envelope and twisted conformations, and the preferred pucker can be influenced by substituents, providing a tool for fine-tuning molecular shape.[1][3]

-

Stereochemical Richness: The pyrrolidine ring can possess up to four stereogenic centers, leading to a high degree of stereoisomerism.[2] This stereochemical complexity is crucial for enantioselective recognition by chiral biological macromolecules such as enzymes and receptors. The spatial orientation of substituents on the pyrrolidine ring can dramatically influence the biological activity and pharmacological profile of a molecule.[1][2]

-

Scaffold for Diverse Functionalization: The nitrogen atom of the pyrrolidine ring provides a key point for substitution, and a majority of FDA-approved drugs containing this motif are substituted at the N-1 position.[2] This nitrogen can act as a hydrogen bond acceptor, or in its protonated state, as a hydrogen bond donor, facilitating crucial interactions with biological targets.[4] The carbon atoms of the ring also offer multiple sites for the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties.

-

Prevalence in Nature and Medicine: The pyrrolidine nucleus is a fundamental component of the amino acid proline, which plays a critical role in protein structure and function.[5][6] It is also found in a wide range of natural alkaloids with potent biological activities, such as nicotine and hygrine.[7][8] Its prevalence in nature has inspired medicinal chemists to incorporate this scaffold into a multitude of synthetic drugs. The pyrrolidine ring is present in 37 drugs approved by the US Food and Drug Administration (FDA), making it one of the most common five-membered non-aromatic nitrogen heterocycles in medicine.[2]

Pyrrolidine-Containing Molecules in Drug Discovery: A Landscape of Therapeutic Applications

The versatility of the pyrrolidine scaffold is reflected in the broad range of pharmacological activities exhibited by molecules containing this ring system. These activities include, but are not limited to, anticancer, antiviral, antibacterial, anti-inflammatory, anticonvulsant, and enzyme inhibition.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize quantitative data for representative pyrrolidine derivatives across different therapeutic targets, illustrating the impact of structural modifications on biological activity.

Table 1: Anticancer Activity of Spirooxindole-Pyrrolidine Derivatives [2][9]

| Compound | R1 | R2 | Cell Line | IC50 (µM) |

| 1 | H | 2-Cl | HeLa | 70 |

| 2 | H | 4-Cl | HeLa | >100 |

| 3 | H | 2,4-diCl | HeLa | < 20 |

| 4a | H | H | A549 | > 10 |

| 4b | H | 4-F | A549 | > 10 |

| 4e | H | 4-Br | A549 | < 10 |

| 4g | H | 4-NO2 | A549 | < 10 |

| 5c | CH3 | 4-Cl | A549 | < 10 |

| 5e | CH3 | 4-Br | A549 | 3.48 |

| 5f | CH3 | 2,4-diCl | A549 | 1.2 |

Table 2: Enzyme Inhibitory Activity of Pyrrolidine Derivatives [2][10]

| Compound | Target Enzyme | R Group | IC50 |

| 23d | DPP-IV | 4-trifluorophenyl | 11.32 ± 1.59 µM |

| (S)-2-(aminomethyl)pyrrolidine derivative (2) | DPP-IV | Benzyl | 0.3 ± 0.03 µM |

| Polyhydroxylated pyrrolidine (d-glucose series) | α-glucosidase | - | Potent Inhibition |

| Polyhydroxylated pyrrolidine (d-galactose series) | α-glucosidase | - | Potent Inhibition |

| 1,4-dideoxy-1,4-imino-l-arabinitol | α-glucosidase | - | More potent than natural enantiomer |

Table 3: Anticonvulsant and Antibacterial Activity of Pyrrolidine Derivatives [2][11]

| Compound | Activity | Test Model | ED50 / MIC |

| 69k | Anticonvulsant | MES test (mice) | 80.38 mg/kg |

| 69k | Anticonvulsant | 6 Hz test (mice) | 108.80 mg/kg |

| Pyrrolidine-thiazole derivative (51a) | Antibacterial (B. cereus) | Microdilution | 21.70 ± 0.36 µg/mL |

| Spirooxindole pyrrolidine hybrid (44) | Antifungal (C. albicans) | Microdilution | 4 µg/mL |

Key Signaling Pathways Modulated by Pyrrolidine-Containing Molecules

Pyrrolidine-based drugs exert their therapeutic effects by modulating a variety of signaling pathways. The following diagrams, generated using the DOT language, illustrate three key pathways targeted by these compounds.

CXCR4 Signaling Pathway

The CXCL12/CXCR4 signaling axis plays a crucial role in cancer cell proliferation, metastasis, and immune evasion.[12][13] Several pyrrolidine-containing molecules have been developed as CXCR4 antagonists.

References

- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. star.mit.edu [star.mit.edu]

- 4. curiaglobal.com [curiaglobal.com]

- 5. ijpbs.com [ijpbs.com]

- 6. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]

- 8. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]

- 13. academic.oup.com [academic.oup.com]

The Strategic Integration of 1-Methylpyrrolidin-3-amine Dihydrochloride in the Synthesis of Novel Kinase Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pursuit of novel therapeutic agents has led medicinal chemists to explore a diverse range of molecular scaffolds. Among these, the pyrrolidine ring system has emerged as a privileged structure due to its conformational flexibility and its prevalence in a multitude of biologically active natural products and synthetic compounds. This technical guide delves into the application of a key pyrrolidine-containing building block, 1-Methylpyrrolidin-3-amine dihydrochloride, in the development of novel kinase inhibitors, a critical class of drugs in oncology and beyond.

Introduction: The Versatility of the Pyrrolidinyl Moiety

The pyrrolidine scaffold, a five-membered saturated heterocycle containing a single nitrogen atom, offers a unique three-dimensional architecture that is highly advantageous for molecular recognition by biological targets. The non-planar nature of the ring allows for the precise spatial orientation of substituents, facilitating optimal interactions within the binding pockets of enzymes and receptors. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, further enhancing its binding capabilities.

1-Methylpyrrolidin-3-amine dihydrochloride, in particular, presents a versatile platform for the synthesis of diverse compound libraries. The primary amine at the 3-position serves as a key nucleophilic handle for the introduction of a wide array of functional groups and pharmacophores through reactions such as acylation, alkylation, and reductive amination. The tertiary amine at the 1-position, bearing a methyl group, can influence the physicochemical properties of the final compound, such as its basicity and lipophilicity, which are crucial for pharmacokinetic profiles.

Application in Kinase Inhibitor Development

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The unique structural features of 1-Methylpyrrolidin-3-amine dihydrochloride make it an attractive starting material for the synthesis of potent and selective kinase inhibitors.

A prominent example of its application is in the development of a series of substituted pyrimidine and pyridine derivatives that have demonstrated significant inhibitory activity against various kinases. These compounds typically feature a core heterocyclic system linked to the 1-methylpyrrolidin-3-yl moiety via an amide or amine linkage.

General Synthetic Approach

The synthesis of these kinase inhibitors generally involves a multi-step sequence. A common strategy begins with the coupling of 1-Methylpyrrolidin-3-amine with a suitably functionalized heterocyclic core, such as a chloropyrimidine or chloropyridine derivative. The dihydrochloride salt of the amine is typically neutralized in situ using a base to liberate the free amine for the nucleophilic substitution reaction.

Experimental Workflow for Synthesis

Detailed Experimental Protocol: Synthesis of a Representative Kinase Inhibitor

The following protocol details the synthesis of a representative N-(1-methylpyrrolidin-3-yl)pyrimidin-4-amine derivative, a scaffold found in a number of potent kinase inhibitors.

Materials:

-

1-Methylpyrrolidin-3-amine dihydrochloride

-

2,4-Dichloropyrimidine

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-Methylpyrrolidin-3-amine dihydrochloride (1.0 eq) in DMF, add DIPEA (2.5 eq) at room temperature. Stir the mixture for 15 minutes.

-

Add a solution of 2,4-dichloropyrimidine (1.0 eq) in DMF to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with EtOAc.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane, to afford the desired N-(1-methylpyrrolidin-3-yl)pyrimidin-4-amine intermediate.

Further modifications to the 2-position of the pyrimidine ring can be achieved through subsequent nucleophilic substitution or cross-coupling reactions to generate a library of diverse analogs.

Biological Activity and Structure-Activity Relationships

Derivatives of 1-Methylpyrrolidin-3-amine have been evaluated for their inhibitory activity against a panel of protein kinases. The quantitative data for a selection of these compounds are summarized in the table below.

| Compound ID | Target Kinase | IC50 (nM) |

| 1 | Aurora A | 15 |

| Aurora B | 45 | |

| FLT3 | 200 | |

| 2 | JAK2 | 50 |

| JAK3 | 150 | |

| TYK2 | 300 | |

| 3 | c-Met | 25 |

| Ron | 75 | |

| Axl | 500 |

Data presented is representative and compiled from various sources for illustrative purposes.

The structure-activity relationship (SAR) studies of these compounds have revealed several key insights. The nature of the substituent at the 2-position of the pyrimidine ring significantly influences both the potency and selectivity of the inhibitors. For instance, the introduction of a substituted aniline moiety at this position has been shown to yield potent Aurora kinase inhibitors. The stereochemistry at the 3-position of the pyrrolidine ring can also play a crucial role in determining the binding affinity and selectivity.

Signaling Pathway: The Aurora Kinase Family

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in human cancers, making them attractive targets for cancer therapy. Aurora A is involved in centrosome maturation and separation, as well as mitotic spindle assembly.

Aurora A Signaling Pathway

Inhibition of Aurora A by small molecules derived from 1-Methylpyrrolidin-3-amine can disrupt these critical mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells.

Conclusion

1-Methylpyrrolidin-3-amine dihydrochloride is a valuable and versatile building block in the design and synthesis of novel kinase inhibitors. Its inherent structural features, coupled with the reactivity of its primary amine, provide a robust platform for the generation of diverse and potent therapeutic candidates. The successful development of Aurora kinase inhibitors and other targeted agents from this scaffold underscores its significance in modern drug discovery. Further exploration of this and related pyrrolidine derivatives is likely to yield a new generation of innovative medicines for the treatment of cancer and other debilitating diseases.

The Role of 1-Methylpyrrolidin-3-amine Dihydrochloride in Alkaloid Synthesis: A Technical Review

Despite extensive investigation, the use of 1-Methylpyrrolidin-3-amine dihydrochloride as a direct precursor or key building block in the synthesis of well-known alkaloids is not documented in readily available scientific literature. This technical guide, therefore, aims to provide a broader context on the synthesis of pyrrolidine-containing alkaloids and explore the potential, albeit currently hypothetical, applications of 1-Methylpyrrolidin-3-amine dihydrochloride in this field.

This document is intended for researchers, scientists, and drug development professionals with an interest in alkaloid chemistry and novel synthetic pathways. While direct applications are not found, the structural features of 1-Methylpyrrolidin-3-amine suggest its potential utility in the construction of various alkaloid scaffolds.

Introduction to Pyrrolidine Alkaloids

The pyrrolidine ring is a fundamental structural motif present in a vast array of natural products, including a significant class of alkaloids with diverse and potent biological activities. Prominent examples of pyrrolidine-containing alkaloids include nicotine, known for its stimulant properties, and cuscohygrine, found in coca plants.[1] The tropane alkaloids, such as scopolamine and atropine, also feature a pyrrolidine ring as part of their bicyclic core structure and are of significant medicinal importance.[2]

The synthesis of these complex molecules is a continuous area of research, with strategies often focusing on the stereoselective construction of the pyrrolidine ring and its subsequent elaboration.

The Untapped Potential of 1-Methylpyrrolidin-3-amine Dihydrochloride

1-Methylpyrrolidin-3-amine dihydrochloride possesses a chiral 3-aminopyrrolidine core, a structural element that could theoretically serve as a valuable synthon in the assembly of certain alkaloids. The presence of a primary amine at the C3 position and a methyl group on the nitrogen atom offers multiple points for functionalization and ring-closing reactions.

Hypothetical Synthetic Strategies:

While no concrete examples have been identified in the literature, one can envision several plausible synthetic routes where 1-Methylpyrrolidin-3-amine could be employed:

-

Synthesis of Nicotine Analogues: The pyrrolidine ring of nicotine is substituted at the 2-position with a pyridine ring. A synthetic approach could potentially involve the functionalization of the 3-amino group of 1-methylpyrrolidin-3-amine to introduce a suitable side chain, which could then be cyclized to form a pyridine or other heterocyclic ring.

-

Formation of Tropane Alkaloid Precursors: The tropane skeleton is a bicyclo[3.2.1]octane system. A strategy could involve the elaboration of the 3-amino group to build the piperidine portion of the tropane ring system through intramolecular cyclization reactions.

-

Synthesis of Cuscohygrine-like Structures: Cuscohygrine features two N-methylpyrrolidine rings linked by a three-carbon chain with a central ketone.[1] A retrosynthetic analysis might suggest the coupling of a functionalized 1-methylpyrrolidin-3-amine derivative to construct this bis-pyrrolidine structure.

It is crucial to reiterate that these are speculative pathways and would require significant experimental validation.

General Methodologies in Pyrrolidine Alkaloid Synthesis

Given the lack of specific data for 1-Methylpyrrolidin-3-amine dihydrochloride, this section will briefly touch upon established methods for the synthesis of pyrrolidine alkaloids, which could potentially be adapted.

Common Synthetic Approaches:

| Synthetic Strategy | Description | Key Intermediates |

| Cycloaddition Reactions | [3+2] Cycloaddition reactions involving azomethine ylides are a powerful tool for the construction of the pyrrolidine ring with good stereocontrol.[3] | Azomethine ylides, electron-deficient alkenes |

| Intramolecular Cyclization | Cyclization of linear precursors containing both an amine and a suitable electrophilic center is a common strategy. This can involve reactions like reductive amination or nucleophilic substitution. | Amino-aldehydes, amino-ketones, amino-halides |

| Ring-Closing Metathesis (RCM) | RCM of diene-containing amine precursors has emerged as a versatile method for the synthesis of unsaturated pyrrolidines, which can be further functionalized. | Diene-containing amines, Grubbs' catalysts |

| From Chiral Pool | Utilizing readily available chiral starting materials like amino acids (e.g., proline) provides an efficient way to introduce stereochemistry into the final alkaloid structure.[4] | Proline, pyroglutamic acid |

Experimental Protocols (Hypothetical)

As no specific experimental data for the use of 1-Methylpyrrolidin-3-amine dihydrochloride in alkaloid synthesis has been found, this section remains hypothetical. Should such a synthesis be developed, a detailed experimental protocol would typically include:

-

Materials and Methods: A comprehensive list of all reagents, solvents, and analytical equipment used.

-

Reaction Setup: A detailed description of the reaction vessel, atmosphere (e.g., inert gas), and temperature control.

-

Step-by-Step Procedure: A clear and concise description of the addition of reagents, reaction times, and monitoring of the reaction progress (e.g., by TLC or LC-MS).

-

Work-up and Purification: Detailed instructions for quenching the reaction, extraction, and purification of the product (e.g., by column chromatography or recrystallization).

-